Cas no 2169547-74-2 (2-bromopropyl 1,2,3-thiadiazole-5-carboxylate)

2-Bromopropyl 1,2,3-thiadiazole-5-carboxylate is a versatile brominated heterocyclic compound featuring a 1,2,3-thiadiazole core functionalized with a carboxylate ester at the 5-position and a bromopropyl moiety. This structure combines the reactivity of the bromoalkyl group with the electron-deficient nature of the thiadiazole ring, making it a valuable intermediate in organic synthesis. The compound is particularly useful in nucleophilic substitution reactions, where the bromopropyl group can be displaced to form new carbon-carbon or carbon-heteroatom bonds. Its thiadiazole scaffold is of interest in medicinal chemistry due to its potential bioactivity, often serving as a key building block for pharmaceuticals and agrochemicals. The ester functionality further enhances its utility by enabling derivatization through hydrolysis or transesterification. Its stability under standard conditions ensures ease of handling in laboratory settings.
2-bromopropyl 1,2,3-thiadiazole-5-carboxylate structure
2169547-74-2 structure
Product Name:2-bromopropyl 1,2,3-thiadiazole-5-carboxylate
CAS No:2169547-74-2
MF:C6H7BrN2O2S
MW:251.100979089737
CID:6125878
PubChem ID:165531875
Update Time:2025-07-02

2-bromopropyl 1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate
    • 2169547-74-2
    • EN300-1572559
    • Inchi: 1S/C6H7BrN2O2S/c1-4(7)3-11-6(10)5-2-8-9-12-5/h2,4H,3H2,1H3
    • InChI Key: LZLZRVODYODJSF-UHFFFAOYSA-N
    • SMILES: BrC(C)COC(C1=CN=NS1)=O

Computed Properties

  • Exact Mass: 249.94116g/mol
  • Monoisotopic Mass: 249.94116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.3Ų

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Additional information on 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate

Introduction to 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 2169547-74-2)

2-bromopropyl 1,2,3-thiadiazole-5-carboxylate, with the CAS number 2169547-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiadiazole class, a heterocyclic structure known for its diverse biological activities. The presence of a brominated propyl group and a carboxylate functionality makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.

The thiadiazole core is a five-membered aromatic ring containing sulfur and nitrogen atoms, which contributes to its unique electronic and steric properties. This structural motif is widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. In particular, derivatives of thiadiazole have been explored for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

The bromopropyl side chain introduces a reactive handle that can be utilized in further functionalization reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. This flexibility allows chemists to modify the compound into more sophisticated structures tailored for specific biological activities. The carboxylate group at the 5-position of the thiadiazole ring enhances solubility in polar solvents and provides a site for further derivatization, making it an attractive building block for drug discovery programs.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate, making it more accessible for research purposes. For instance, modern catalytic systems have improved the yield and purity of this compound, reducing the need for extensive purification steps. These improvements have facilitated its use in large-scale synthesis and high-throughput screening campaigns.

In the realm of pharmaceutical research, 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate has been employed as a key intermediate in the development of novel small-molecule drugs. Its structural features make it a suitable candidate for targeting various diseases. For example, studies have shown that thiadiazole derivatives can inhibit kinases and other enzymes involved in cancer progression. The bromine atom on the propyl side chain serves as a clickable moiety for appending additional pharmacophores that enhance binding affinity to biological targets.

One notable application of this compound is in the synthesis of inhibitors targeting bacterial enzymes such as dihydrofolate reductase (DHFR). Thiadiazole-based inhibitors have demonstrated efficacy against resistant bacterial strains by interfering with essential metabolic pathways. The carboxylate group can be further functionalized to improve oral bioavailability and metabolic stability, which are critical factors in drug development.

The agrochemical industry has also explored 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate as a precursor for developing novel pesticides. Its ability to modulate plant growth regulators and pathogen-specific enzymes makes it a promising candidate for crop protection agents. Researchers have synthesized various derivatives and evaluated their efficacy against pests while maintaining environmental safety profiles.

Computational chemistry has played a pivotal role in understanding the interactions between 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate and biological targets. Molecular docking studies have helped predict binding affinities and identify key residues involved in drug-receptor interactions. These insights have guided medicinal chemists in designing more potent analogs with improved pharmacokinetic properties.

The synthesis of this compound often involves multi-step processes starting from commercially available precursors such as propargyl bromide and thiadiazole-5-carboxylic acid derivatives. Advances in green chemistry principles have led to the development of more sustainable synthetic routes that minimize waste generation and energy consumption. For example, solvent-free reactions and catalytic methods have been employed to enhance efficiency while reducing environmental impact.

Future research directions may focus on exploring new applications of 2-bromopropyl 1,2,3-thiadiazole-5-carboxylate in areas such as material science and nanotechnology. Its unique structural properties could make it useful in designing functional materials with applications ranging from organic electronics to drug delivery systems.

In conclusion,2-bromopropyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 2169547-74-2) is a versatile intermediate with significant potential in pharmaceuticals and agrochemicals. Its structural features enable diverse modifications, making it a valuable tool for researchers seeking to develop novel therapeutics or crop protection agents. Continued advancements in synthetic chemistry and computational biology will further expand its utility across multiple disciplines.

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